molecular formula C12H12N2O B15069965 5-(Methylamino)-2-naphthamide

5-(Methylamino)-2-naphthamide

Cat. No.: B15069965
M. Wt: 200.24 g/mol
InChI Key: NNPZHQKAVHNJAN-UHFFFAOYSA-N
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Description

5-(Methylamino)-2-naphthamide is an organic compound that belongs to the class of naphthamide derivatives It is characterized by the presence of a methylamino group attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methylamino)-2-naphthamide typically involves the reaction of 2-naphthoic acid with methylamine under specific conditions. One common method is the condensation reaction, where 2-naphthoic acid is reacted with methylamine in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(Methylamino)-2-naphthamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of naphthoquinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced naphthamide derivatives.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Reduced naphthamide derivatives.

    Substitution: Halogenated or alkylated naphthamide derivatives.

Scientific Research Applications

5-(Methylamino)-2-naphthamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(Methylamino)-2-naphthamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    5-(Dimethylamino)-2-naphthamide: Similar structure but with an additional methyl group on the amino group.

    2-Naphthamide: Lacks the methylamino group, resulting in different chemical properties.

    Naphthoquinone derivatives: Oxidized forms of naphthamide compounds.

Uniqueness

5-(Methylamino)-2-naphthamide is unique due to the presence of the methylamino group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

5-(methylamino)naphthalene-2-carboxamide

InChI

InChI=1S/C12H12N2O/c1-14-11-4-2-3-8-7-9(12(13)15)5-6-10(8)11/h2-7,14H,1H3,(H2,13,15)

InChI Key

NNPZHQKAVHNJAN-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=CC2=C1C=CC(=C2)C(=O)N

Origin of Product

United States

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